
(5-Butoxy-1-phenyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Butoxy-1-phenyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a butoxy group, a phenyl group, and a pyrrolidinyl group attached to the pyrazole ring. These structural features contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Butoxy-1-phenyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives. For example, the reaction of 1-phenyl-1,3-butanedione with hydrazine hydrate can yield 1-phenyl-1H-pyrazole.
Introduction of the Butoxy Group: The butoxy group can be introduced through an alkylation reaction. For instance, the reaction of 1-phenyl-1H-pyrazole with butyl bromide in the presence of a base like potassium carbonate can yield 5-butoxy-1-phenyl-1H-pyrazole.
Formation of the Methanone Moiety: The final step involves the introduction of the pyrrolidinyl group and the methanone moiety. This can be achieved through the reaction of 5-butoxy-1-phenyl-1H-pyrazole with pyrrolidine and a suitable carbonyl source, such as acetic anhydride, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of butoxy-substituted aldehydes or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of various functional groups onto the phenyl or butoxy moieties.
科学研究应用
(5-Butoxy-1-phenyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of specialty chemicals, agrochemicals, and materials science research.
作用机制
The mechanism of action of (5-Butoxy-1-phenyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways would depend on the specific biological context and require further experimental validation.
相似化合物的比较
Similar Compounds
1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazole: Lacks the butoxy group, which may affect its solubility and reactivity.
5-Butoxy-1-phenyl-1H-pyrazole: Lacks the pyrrolidinyl and methanone moieties, which may influence its biological activity.
(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Contains a piperazine ring instead of a pyrrolidinyl group, leading to different pharmacological properties.
Uniqueness
The unique combination of the butoxy, phenyl, and pyrrolidinyl groups in (5-Butoxy-1-phenyl-1H-pyrazol-3-yl)(pyrrolidin-1-yl)methanone contributes to its distinct chemical and biological properties
属性
CAS 编号 |
55227-64-0 |
|---|---|
分子式 |
C18H23N3O2 |
分子量 |
313.4 g/mol |
IUPAC 名称 |
(5-butoxy-1-phenylpyrazol-3-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C18H23N3O2/c1-2-3-13-23-17-14-16(18(22)20-11-7-8-12-20)19-21(17)15-9-5-4-6-10-15/h4-6,9-10,14H,2-3,7-8,11-13H2,1H3 |
InChI 键 |
NZTIGXFKUJNSBS-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=CC(=NN1C2=CC=CC=C2)C(=O)N3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



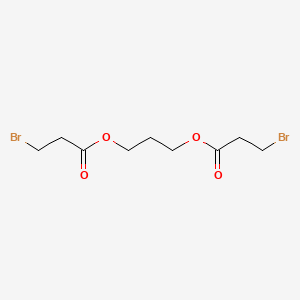
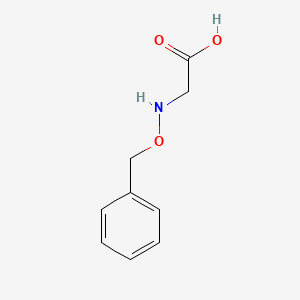
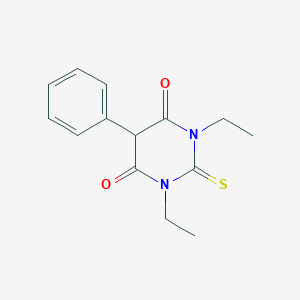
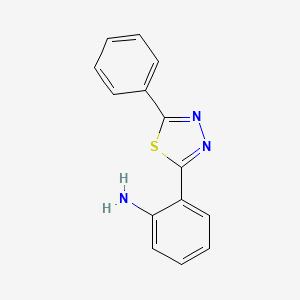
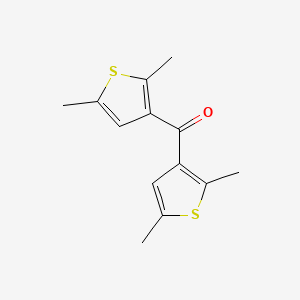

methanolate](/img/structure/B14634992.png)
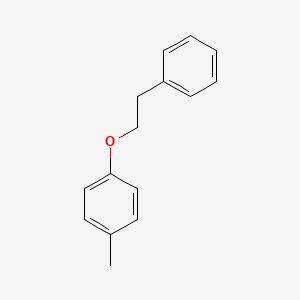
![2-{2-[(6-Bromopyridin-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14635022.png)
![6-Pentylbicyclo[3.2.0]hept-6-EN-2-one](/img/structure/B14635023.png)


![1H-Benzimidazol-2-amine, N-[(4-methoxyphenyl)methylene]-](/img/structure/B14635037.png)
